molecular formula C27H32N4O6S B1679260 Relacatib CAS No. 362505-84-8

Relacatib

货号 B1679260
CAS 编号: 362505-84-8
分子量: 540.6 g/mol
InChI 键: BWYBBMQLUKXECQ-GIVPXCGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Relacatib, also known as SB-462795, is a potent and orally bioavailable small molecule inhibitor of cathepsin K . It has been developed for the treatment of postmenopausal osteoporosis, osteoarthritis, and potentially other bone disorders .


Molecular Structure Analysis

The molecular formula of Relacatib is C27H32N4O6S . The IUPHAR/BPS Guide to Pharmacology provides a 2D structure of the molecule .


Chemical Reactions Analysis

Relacatib is a cathepsin K inhibitor . Cathepsin K is a cysteine protease highly expressed by osteoclasts and efficiently degrades type I collagen, the major component of the organic bone matrix . By inhibiting cathepsin K, Relacatib decreases bone resorption .


Physical And Chemical Properties Analysis

Relacatib is a solid substance . It has a molecular weight of 540.63 . It’s soluble in DMSO at 40 mg/mL with ultrasonic and warming and heat to 60°C .

科学研究应用

Cathepsin K Inhibition and Bone Health

Relacatib, a cathepsin K inhibitor, was studied for its potential in treating bone-related conditions, particularly osteoporosis. Cathepsin K is a crucial enzyme in the degradation of collagen type I, primarily found in bone tissue. Inhibitors like relacatib target this enzyme to regulate bone resorption. However, the development of relacatib was halted due to limited drug specificity and related side effects, leading to the exploration of other cathepsin K inhibitors like odanacatib and ONO-5334 (Gamsjäger & Resch, 2015).

Bone Remodeling and Structural Integrity

The inhibition of cathepsin K, as proposed with relacatib, can have significant effects on bone remodeling and structural integrity. Cathepsin K plays a vital role in osteoclastic bone resorption. By inhibiting this enzyme, the process of bone degradation can be modulated, potentially benefiting conditions where bone resorption is excessive, such as osteoporosis. However, the specific impacts of relacatib on bone structure and quality require further investigation to understand its full potential and limitations (Recker et al., 2020).

属性

IUPAC Name

N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYBBMQLUKXECQ-GIVPXCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957639
Record name N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Relacatib is a small-molecule drug that inhibits the activity of cathepsin K, an enzyme that appears to be implicated in osteoporosis, osteoarthritis and certain other disorders causing bone degradation.
Record name Relacatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Relacatib

CAS RN

362505-84-8
Record name Relacatib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362505848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relacatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOFURAN-2-CARBOXYLIC ACID{(S)-3-METHYL-1-[(4S,7R)-7-METHYL-3-OXO-1(PYRIDIN E-2-SULFONYL)-AZEPAN-4-YLCARBAMOYL]-BUTYL}-AMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RELACATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL51M8CB8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Relacatib
Reactant of Route 2
Reactant of Route 2
Relacatib
Reactant of Route 3
Reactant of Route 3
Relacatib
Reactant of Route 4
Relacatib
Reactant of Route 5
Relacatib
Reactant of Route 6
Relacatib

Citations

For This Compound
328
Citations
S Kumar, L Dare, JA Vasko-Moser, IE James, SM Blake… - Bone, 2007 - Elsevier
… Here we report the pharmacological characterization of SB-462795 (relacatib) as a potent and … These studies also demonstrate the therapeutic potential of relacatib in the treatment of …
Number of citations: 140 www.sciencedirect.com
P Kannan, MP N, G Ramanathan… - Journal of …, 2023 - Taylor & Francis
… ) and variant (Y283C) with Relacatib (a small-molecule drug … Relacatib (ligand) had an average binding affinity for both … of the protein structure against Relacatib for 100 ns. This study …
Number of citations: 1 www.tandfonline.com
JA McIntyre, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… Studies in monkeys indicate sitespecific differences between alendronate and relacatib which may translate into differential efficacy. Relacatib is scheduled to enter phase II …
Number of citations: 2 access.portico.org
GB Stroup, S Kumar, CP Jerome - Calcified tissue international, 2009 - Springer
… By histomorphometry, relacatib reduced indices of bone resorption and formation at … relacatib. Thus, relacatib preserved cortical and cancellous bone mass in ovariectomized monkeys. …
Number of citations: 49 link.springer.com
JY Gauthier, N Chauret, W Cromlish… - Bioorganic & medicinal …, 2008 - Elsevier
… Odanacatib was more selective in whole cell assays than the published Cat K inhibitors balicatib and relacatib. Evaluation in dermal fibroblast culture showed minimal intracellular …
Number of citations: 523 www.sciencedirect.com
S Boonen, E Rosenberg, F Claessens… - Current osteoporosis …, 2012 - Springer
… compounds, relacatib and balicatib, was stopped because of side effects thought to be due to lack of specificity (ie, inhibition of other cathepsins in nonskeletal tissues). Relacatib has …
Number of citations: 130 link.springer.com
AD Nurhan, MA Gani, S Maulana… - Letters in Drug …, 2022 - ingentaconnect.com
… binding energy as a candidate for target protein inhibition on SARS-CoV-2, TAK-981; lopinavir, mefloquine, and sitagliptin were potent inhibitors of 3CL protease; imatinib, relacatib, …
Number of citations: 4 www.ingentaconnect.com
C Aijun - Tianjin Medical Journal, 2014 - search.ebscohost.com
… Relacatib 因为在提供骨保护的同时导致皮肤硬化而停止了 临床研究.ONO-5334 尚在进行临床研究中,其在健康绝经 后妇女口服后的半衰期为 9.1~22 h,口服 600 mg 对 1 型胶原 交联 N 端肽(…
Number of citations: 1 search.ebscohost.com
JA McIntyre, N Serradell, J Bolos - Drugs of the future, 2006 - Prous Science
Number of citations: 1
L NEGRI - RAO
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。